molecular formula C21H20O5S B14574757 4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid CAS No. 61270-49-3

4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14574757
CAS No.: 61270-49-3
M. Wt: 384.4 g/mol
InChI Key: PETZCNJATGKBLH-UHFFFAOYSA-N
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Description

4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring system. The presence of the phenylsulfanyl and pentyl groups adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4H-1-benzopyran-2-carboxylic acid with a phenylsulfanyl pentyl halide under basic conditions to introduce the phenylsulfanyl pentyl group. This is followed by oxidation to form the oxo group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group or other parts of the molecule.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The benzopyran core may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: A simpler analog without the phenylsulfanyl and pentyl groups.

    Baicalin: A related compound with different substituents, known for its biological activities.

Uniqueness

4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid is unique due to the presence of the phenylsulfanyl pentyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61270-49-3

Molecular Formula

C21H20O5S

Molecular Weight

384.4 g/mol

IUPAC Name

4-oxo-7-(5-phenylsulfanylpentoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C21H20O5S/c22-18-14-20(21(23)24)26-19-13-15(9-10-17(18)19)25-11-5-2-6-12-27-16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24)

InChI Key

PETZCNJATGKBLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O

Origin of Product

United States

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